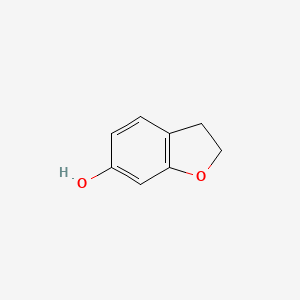

2,3-Dihydrobenzofuran-6-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFNMXBIRZBSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481776 | |

| Record name | 2,3-dihydrobenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23681-89-2 | |

| Record name | 2,3-dihydrobenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2,3 Dihydrobenzofuran 6 Ol and Its Derivatives

General Approaches to the 2,3-Dihydrobenzofuran (B1216630) Scaffold

The construction of the 2,3-dihydrobenzofuran skeleton can be achieved through several reliable and versatile synthetic routes. These methods often rely on cyclization reactions, cycloadditions, or oxidative couplings, utilizing various catalysts and starting materials.

Intramolecular cyclization is a cornerstone for synthesizing 2,3-dihydrobenzofurans. This approach involves forming the heterocyclic ring from a single molecule containing the necessary phenolic and side-chain components. Traditional methods often begin with the cyclization of ortho-allylphenols. researchgate.net Modern advancements have introduced a variety of substrates and transition-metal catalysts to enhance efficiency, yield, and stereoselectivity. researchgate.netnih.gov

Diverse substrates such as aryldiazoacetates with ether moieties, phenols with non-activated alkenes, and O-allyl-tethered aryl-metal reagents are commonly employed. researchgate.net Transition-metal catalysis, in particular, has proven to be a powerful tool. For instance, rhodium (Rh) catalysts are widely used due to their ability to facilitate reactions under mild conditions with high yields. nih.gov Rh-catalyzed C-H bond functionalization and difunctionalization of olefinic arenes represent advanced strategies for creating these scaffolds. nih.gov Similarly, palladium (Pd) has been used in protocols involving the intramolecular coupling of C(sp³)–H and C(sp²)-H bonds in alkyl phenyl ethers, yielding products in moderate to excellent yields (33–99%). nih.govrsc.org Other metals like copper (Cu), nickel (Ni), and iridium (Ir) have also been successfully utilized in catalyzing these intramolecular cyclizations from various precursors, including aryl pinacol (B44631) boronic esters and ortho-substituted aryl halides. nih.govrsc.org

Table 1: Examples of Catalytic Intramolecular Cyclization for 2,3-Dihydrobenzofuran Synthesis

| Catalyst System | Substrate Type | Key Transformation | Reference |

|---|---|---|---|

| Rhodium (Rh) | Diazo-containing phenolic compounds | Aldol-type addition and cyclization | nih.gov |

| Palladium (Pd) / AgOAc | Alkyl phenyl ethers | Intramolecular C(sp³)–H and C(sp²)–H coupling | nih.govrsc.org |

| Copper (Cu) | Aryl pinacol boronic esters | Intramolecular reaction for chiral dihydrobenzofuran-3-ols | nih.govrsc.org |

| Nickel (Ni) | Ortho-substituted aryl halides | Synthesis of chiral 2,3-dihydrobenzofurans | nih.govrsc.org |

| Iridium (Ir) | o-Methyl ether with a C-C double bond | Intramolecular cycloaddition of a C-H bond | nih.govrsc.org |

| Palladium (Pd) on Carbon | 1-Aryl-2-propanols (post-enzymatic resolution) | Hydrogenation followed by Mitsunobu cyclization | acs.org |

A powerful and efficient strategy for the synthesis of 2,3-dihydrobenzofurans involves the formal [4+1] cycloaddition of ortho-quinone methides (o-QMs) with a one-carbon (C1) source. rsc.orgrsc.org o-QMs are highly reactive intermediates that can be generated in situ under mild conditions from precursors like 2-tosylalkylphenols or by fluoride-induced desilylation of O-silylated phenols. rsc.orgacs.org

This methodology allows for the rapid construction of the dihydrobenzofuran ring. rsc.org Various C1 synthons can be used, including sulfur ylides, which react with o-QMs to produce 2-substituted dihydrobenzofurans in excellent yields. rsc.orgrsc.org Another approach utilizes a phosphorus(III)-mediated reaction between o-QMs and 1,2-dicarbonyls, which generates dihydrobenzofurans with a quaternary center at the C2 position in yields ranging from 30-92% and with high diastereoselectivity. nih.gov More recently, α-branched allenoates have been developed as effective C1 synthons in the presence of triphenylphosphine, leading to highly functionalized dihydrobenzofurans with excellent diastereoselectivity. acs.org The reaction proceeds through the formation of zwitterionic intermediates followed by a series of rapid proton transfers and double bond migrations. acs.org

Table 2: C1 Sources in Formal [4+1] Cycloaddition with ortho-Quinone Methides

| C1 Source | Key Features | Product Type | Reference |

|---|---|---|---|

| Sulfur Ylides | Mild reaction conditions, excellent yields. | 2-Substituted or trans-2,3-disubstituted dihydrobenzofurans | rsc.orgrsc.org |

| 1,2-Dicarbonyls (with P(III)) | Forms a quaternary center at C2, high diastereoselectivity. | Dihydrobenzofurans with C2 quaternary center | nih.gov |

| α-Branched Allenoates (with PPh₃) | Excellent diastereoselectivity, highly functionalized products. | Highly functionalized dihydrobenzofurans | acs.org |

| Morita-Baylis-Hillman carbonates | Catalyzed by a chiral phosphine (B1218219) for enantioselectivity. | Chiral dihydrobenzofuran units | researchgate.net |

The oxidative coupling of hydroquinones with olefins provides a direct, one-pot route to dihydrobenzofuran derivatives. nih.govjst.go.jp This method is particularly effective for hydroquinones that bear an electron-withdrawing group. nih.govresearchgate.net In this process, the hydroquinone (B1673460) is first oxidized to a more reactive benzoquinone intermediate. jst.go.jpresearchgate.net These benzoquinones then act as electrophiles in a coupling reaction with various olefins, such as styrenes, enol ethers, or allyl silanes, to yield the dihydrobenzofuran skeleton. researchgate.net

Formal [4+1] Cycloaddition of ortho-Quinone Methides with C1 Sources

Specific Methodologies for 2,3-Dihydrobenzofuran-6-ol Synthesis

While general methods are broadly applicable, specific procedures have been developed that are particularly relevant for the synthesis of 2,3-dihydrobenzofuran and its hydroxylated derivatives.

A patented method describes the synthesis of the 2,3-dihydrobenzofuran core using sodium phenate and 2-chloroethanol (B45725) as readily available raw materials. google.com The process involves two main steps. First, sodium phenate reacts with 2-chloroethanol to form 2-phenoxy ethanol (B145695). This initial reaction is catalyzed by a mixed solid of copper chloride and ferric chloride. google.com

A sustainable and modern approach to functionalized dihydrobenzofurans utilizes visible light to mediate the cyclization of 2-allylphenols. mdpi.comresearchgate.net This method is used to synthesize 2,3-chalcogenil-dihydrobenzofurans through an oxyselenocyclization process in the presence of chalcogenides. mdpi.comscilit.com The reaction is promoted by a simple I₂/SnCl₂ system and activated by irradiation with blue LEDs. mdpi.comcitedrive.com

This technique is noted for its mild conditions and tolerance of a wide variety of functional groups, consistently producing the desired products in good to excellent yields. mdpi.comresearchgate.net The process begins with the reaction of a 2-allylphenol (B1664045) with a diorganoyl diselenide. Radical trapping experiments suggest a mechanism initiated by the visible light irradiation. mdpi.com This green chemistry approach offers an efficient pathway to dihydrobenzofurans functionalized at the C2 methyl position with a chalcogenyl group, which can be a versatile handle for further chemical transformations. mdpi.comresearchgate.net

Table 3: Visible Light-Mediated Synthesis of 2-(((phenylselanyl)methyl)-2,3-dihydrobenzofuran Derivatives

| Substrate (Substituted 2-allylphenol) | Reagent | Yield | Reference |

|---|---|---|---|

| 2-allylphenol | Diphenyl diselenide | 95% | mdpi.com |

| 2-allylphenol | Bis(4-chlorophenyl) diselenide | 95% | mdpi.com |

| 2-allylphenol | Bis(4-fluorophenyl) diselenide | 96% | mdpi.com |

Organocatalytic Approaches for 2,3-Dihydrobenzofuran Scaffolds

Organocatalysis has emerged as a powerful tool in organic synthesis, providing metal-free alternatives for the construction of complex molecular architectures. For the synthesis of 2,3-dihydrobenzofuran scaffolds, several organocatalytic strategies have been successfully developed.

One notable approach involves a formal [4+1] annulation of 2-(2-nitrovinyl)phenols with α-bromoacetophenones. researchgate.netresearchgate.net This reaction proceeds in the presence of an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to construct the dihydrobenzofuran ring system. researchgate.netresearchgate.net

Intramolecular Michael additions have also proven effective. The Jørgensen group developed a method to obtain biologically important cis-2,3-disubstituted dihydrobenzofurans from 3-[2-(2-oxoethoxy)phenyl]prop-2-en-1-ones. cnr.it This intramolecular cyclization is catalyzed by primary aminocatalysts derived from cinchona alkaloids, such as mandelic acid salts, and proceeds with high yields and excellent stereoselectivities (up to 99% ee). cnr.it The challenge in this transformation lies in the presence of two reactive sites—an enolizable carbonyl group and an enone—where a single catalyst could potentially mediate different pathways. cnr.it The use of specific cinchona-derived catalysts successfully directs the reaction toward the desired intramolecular Michael addition. cnr.it

Another strategy involves the generation of o-quinone methides from o-siloxybenzyl halides using a fluoride (B91410) source, which then react with stabilized sulfur ylides to yield 2-substituted dihydrobenzofurans. cnr.it This method can also be performed enantioselectively. cnr.it Furthermore, catalyst-free protocols have been reported, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides, which affords dihydrobenzofurans in high yields. frontiersin.org

Table 1: Organocatalytic Syntheses of 2,3-Dihydrobenzofuran Scaffolds

| Reaction Type | Catalyst/Reagent | Starting Materials | Product Type | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| [4+1] Annulation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-(2-Nitrovinyl)phenols, α-Bromoacetophenones | 2,3-Dihydrobenzofurans | - | - | researchgate.net, researchgate.net |

| Intramolecular Michael Addition | Cinchona alkaloid derivatives | 3-[2-(2-Oxoethoxy)phenyl]prop-2-en-1-ones | cis-2,3-Disubstituted Dihydrobenzofurans | High | Up to 99% ee | cnr.it |

| [4+1] Annulation with o-Quinone Methide | Fluoride source / Sulfur ylide | o-Siloxybenzyl halides, Stabilized sulfur ylides | 2-Substituted Dihydrobenzofurans | Good | Enantioenriched form possible | cnr.it |

| Catalyst-Free Cyclization | Sulfoxonium ylide | Substituted Salicylaldehydes | 2,3-Dihydrobenzofurans | 80-89% | - | frontiersin.org |

Transition Metal-Catalyzed Syntheses of 2,3-Dihydrobenzofuran Derivatives

Transition metal catalysis is a cornerstone of modern organic synthesis, and numerous methods utilizing various metals have been established for the construction of the 2,3-dihydrobenzofuran core. nih.gov Metals such as palladium, iridium, copper, nickel, and rhodium are extensively used to catalyze diverse transformations, including cyclizations, couplings, and annulations, leading to a wide array of substituted dihydrobenzofuran derivatives. nih.govrsc.org

Palladium-Catalyzed Protocols (e.g., tandem cyclization/Suzuki-coupling, C(sp³)–H and C(sp²)–H intramolecular coupling)

Palladium is a versatile catalyst for forming C-C and C-O bonds, making it highly suitable for synthesizing heterocyclic systems like 2,3-dihydrobenzofurans. rsc.org

A notable palladium-catalyzed protocol involves the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds. nih.govrsc.org In a 2021 study by Wu and colleagues, alkyl phenyl ethers were used as starting materials. nih.govrsc.org In the presence of a palladium catalyst, 1,4-benzoquinone (B44022) (BQ) as an oxidant, and silver acetate (B1210297) (AgOAc) with lithium acetate (LiOAc) as the base, these substrates undergo C–H bond activation and subsequent reductive elimination to yield the desired 2,3-dihydrobenzofuran products in moderate to excellent yields (33–99%). nih.govrsc.org

Tandem reactions, also known as cascade reactions, provide an efficient route to complex molecules in a single step. An enantioselective, palladium-catalyzed Heck/Cacchi tandem reaction was developed to produce polycyclic dihydrobenzofurans. nih.govrsc.org In this process, aryl iodide-joined alkenes react with o-alkynylanilines using a Pd₂(dba)₃·CHCl₃ catalyst and an N-Me-Xu₃ ligand, affording the products in excellent yields (84–97%) and high enantiomeric excess (84–97% ee). nih.govrsc.org Other palladium-catalyzed methods include the annulation of alkenyl ethers with alkynyl oxime ethers and the carboalkoxylation of 2-allylphenols. nih.govnih.gov

Table 2: Palladium-Catalyzed Syntheses of 2,3-Dihydrobenzofuran Derivatives

| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Intramolecular C(sp³)–H/C(sp²)–H Coupling | Pd catalyst / BQ, AgOAc, LiOAc | Alkyl phenyl ethers | Substituted 2,3-Dihydrobenzofurans | 33–99% | - | nih.gov, rsc.org |

| Tandem Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ ligand | Aryl iodide-joined alkenes, o-Alkynylanilines | Polycyclic 2,3-Dihydrobenzofurans | 84–97% | 84–97% ee | nih.gov, rsc.org |

| Annulation | Pd(OAc)₂ / CuCl₂, TBAB | Alkenyl ethers, Alkynyl oxime ethers | Polycyclic 2,3-Dihydrobenzofurans | 41–86% | - | nih.gov, rsc.org |

| Carboalkoxylation | Pd(0)/CPhos complex | 2-Allylphenol derivatives, Aryl triflates | Functionalized 2,3-Dihydrobenzofurans | Good | Up to >20:1 dr | nih.gov |

Iridium-Catalyzed Intramolecular Cycloaddition of o-Methyl Ether

Iridium catalysts have enabled unique transformations for synthesizing dihydrobenzofurans. In 2019, Ohmura and coworkers reported an iridium-catalyzed intramolecular cycloaddition involving the C–H bond of an o-methyl ether and a C–C double bond. nih.govrsc.org This reaction provides a direct route to the dihydrobenzofuran skeleton through C-H activation.

Another powerful iridium-catalyzed method is the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jp This reaction, catalyzed by a cationic iridium complex with a chiral bisphosphine ligand, proceeds via a 5-exo-cyclization to give 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jp A ketone's carbonyl group acts as an effective directing group for the C–H activation step. nii.ac.jp This strategy has been successfully applied in a one-pot synthesis starting from readily available allylic carbonates and m-hydroxyacetophenones. nii.ac.jpresearchgate.net Additionally, an enantioselective synthesis of dihydrobenzofurans was developed by Kusaka and colleagues in 2022, utilizing an intramolecular cross-dehydrogenative coupling (CDC) of C(sp²)–H/C(sp³)–H bonds on silyl-based aryl ethers, achieving yields of 53–86% and up to 99% ee. nih.govrsc.org

Copper-Catalyzed Intramolecular Reactions (e.g., of aryl pinacol boronic esters)

Copper, being an earth-abundant metal, offers a cost-effective and sustainable alternative for catalysis. An efficient synthesis of chiral dihydrobenzofuran-3-ols was developed by Fang and coworkers in 2020 through a copper-catalyzed intramolecular reaction of aryl pinacol boronic esters. nih.govrsc.org This method expands upon previous work by enabling the asymmetric addition to nonactivated ketones. thieme-connect.com The use of a Cu(I)Cl catalyst with a QuinoxP* ligand proved highly effective and demonstrated tolerance for a variety of substrate modifications, including different phenyl ketones and alkyl ketones. thieme-connect.com

In a different approach, Wang and coworkers reported a highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters. researchgate.net The reaction involves a copper(I)/bisoxazoline-catalyzed intramolecular cyclization of an oxonium ylide, which is generated from the reaction of a copper carbene with a diazoacetate. researchgate.net The copper catalyst serves a dual role by both generating the carbene and acting as a Lewis acid to activate an imine or ketone for the subsequent cyclization. researchgate.net Another strategy involves the copper-catalyzed intramolecular desymmetric C-O coupling to construct chiral dihydrobenzofurans. nih.gov

Nickel-Catalyzed Asymmetric Additions

Nickel catalysis provides a powerful platform for constructing chiral centers in dihydrobenzofuran systems. A highly enantioselective method for synthesizing chiral 3-hydroxy-2,3-dihydrobenzofurans was developed via a nickel/bisoxazoline-catalyzed intramolecular asymmetric addition of aryl halides to unactivated ketones. nih.govacs.org This reaction produces the desired products, which contain a chiral tertiary alcohol at the C-3 position, in good yields (up to 92%) and with excellent enantioselectivities (up to 98% ee). nih.govacs.org The reaction proceeds smoothly under mild conditions and has been successfully demonstrated on a gram scale without loss of yield or enantioselectivity. nih.govacs.org

Other nickel-catalyzed transformations have also been reported. These include the aryl carbamoylation and acylation of aryl iodide-joined alkenes to give substituted dihydrobenzofurans and a tandem, enantioselective Heck cross-coupling reaction involving CO₂ fixation to afford asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids. nih.govrsc.org

Rhodium-Catalyzed C–H Activation/[3+2] Annulation

Rhodium is a widely recognized metal in catalysis, employed extensively in the synthesis of complex organic molecules. nih.govrsc.org A rhodium-catalyzed chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives was reported by Singh and colleagues in 2021. nih.govrsc.org The reaction involves the coupling of N-phenoxyacetamides with alkylidenecyclopropanes via C–H and C–C bond activation. nih.govrsc.org The highly reactive cyclopropane (B1198618) ring opens and undergoes a [3+2] annulation in the presence of a polar solvent like hexafluoroisopropanol (HFIP), leading to the desired dihydrobenzofuran products in moderate to high yields (52–82%). nih.govrsc.org

Sequential C-H functionalization reactions have also been used to create highly functionalized 2,3-dihydrobenzofurans. nih.gov This approach can involve a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov Furthermore, rhodium carbene chemistry has been utilized, where an α-imino rhodium carbene, generated from an N-sulfonyl-1,2,3-triazole, undergoes an intramolecular sp³ C-H insertion reaction to furnish 2,3-disubstituted dihydrobenzofurans in good to excellent yields. nih.govrsc.org

Dirhodium Carboxylate Catalyzed Stereoselective C–H Insertion

The catalytic prowess of dirhodium carboxylate complexes has been effectively harnessed for the stereoselective synthesis of 2,3-dihydrobenzofuran scaffolds through intramolecular C–H insertion reactions of aryldiazoacetates. nih.gov This method has emerged as a prominent strategy for creating this key heterocyclic motif, which is a core component of many bioactive compounds. nih.gov

In a notable study, a new class of dirhodium carboxylate catalysts derived from 2-fenchyloxy or 2-menthyloxy arylacetic acids was designed and synthesized. nih.gov These catalysts demonstrated exceptional enantioselectivity in various transformations of α-diazocarbonyl compounds. nih.gov Specifically, their application to the C–H insertion reactions of aryldiazoacetates yielded 2,3-dihydrobenzofuran products with up to 93% enantiomeric excess (ee) and excellent trans diastereoselectivity in most cases. nih.gov The O–H insertion of aryldiazoacetates into alcohols like (–)-menthol or (+)-fenchol, followed by diastereomer separation and hydrolysis, afforded the chiral carboxylic acids used for ligand exchange with sodium rhodium carbonate to produce the final catalysts. nih.gov

Another report highlights the use of novel diastereoselective dirhodium carboxylate catalysts for constructing 2,3-dihydrobenzofuran skeletons. nih.gov The stereoselective C–H insertion of aryldiazoacetates in the presence of a catalytic amount of a specific dirhodium catalyst in toluene (B28343) furnished 2,3-dihydrobenzofuran units with high trans enantiopurity (84% ee) and diastereoselectivity (>91:9 dr). nih.gov

The general mechanism for this transformation involves the formation of a metal carbenoid from the reaction of the diazo compound with the dirhodium complex. This is followed by the insertion of the carbene into a C(sp³)–H bond. beilstein-journals.org The reaction proceeds through a transition state where the divalent carbon atom attached to the rhodium center interacts with a hydrogen of the C(sp³)–H bond, leading to the formation of the C-C bond and regeneration of the catalyst. beilstein-journals.org

Iron and Copper Dual Catalysis Protocols

A one-pot, two-step method utilizing a dual iron(III) and copper(I) catalytic system has been developed for the synthesis of dihydrobenzofurans from substituted phenylethan-2'-ols. nih.govrsc.orgaablocks.comacs.org This protocol involves an initial iron(III)-catalyzed iodination of the activated aryl ring, followed by a copper(I)-catalyzed intramolecular C–O bond-forming cyclization. aablocks.comacs.org

This method has proven effective for the synthesis of various dihydrobenzofuran derivatives. For instance, the synthesis of 2,3-dihydro-5-methoxybenzofuran was achieved from 3-methoxyphenylethan-2'-ol, albeit requiring a higher temperature (150 °C) for the cyclization step, resulting in a 65% yield. aablocks.comacs.org The process is also tolerant of different functional groups and has been successfully applied to the synthesis of dihydrobenzopyrans. aablocks.comacs.org

Asymmetric Synthesis of 2,3-Dihydrobenzofuran Analogues

The asymmetric synthesis of 2,3-dihydrobenzofuran analogues is of paramount importance due to the prevalence of this chiral scaffold in numerous biologically active compounds. nih.govacs.orgresearchgate.net Various strategies have been developed to control the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring.

Rhodium-catalyzed intramolecular C–H insertion of aryldiazoacetates is a powerful method for the enantio- and diastereoselective synthesis of cis-2,3-dihydrobenzofurans. acs.org However, the synthesis of derivatives with a 3-carboxamide functional group using this method has been challenging. acs.org

Another approach involves the memory of chirality (MOC) strategy, which utilizes short-lived axially chiral enolates. jst.go.jp This method provides a unique pathway to chiral 2,2,3-trisubstituted dihydrobenzofurans with contiguous tetra- and trisubstituted chiral centers. jst.go.jp The key to this asymmetric induction is the rapid reaction design to minimize the racemization of the chiral enolate intermediates. jst.go.jp

Copper-catalyzed reactions have also been employed for the asymmetric synthesis of dihydrobenzofurans. For example, the enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol analogues can be achieved through the Cu(I)-catalyzed intramolecular addition of aryl pinacolboronic esters to unactivated ketones. rsc.org Furthermore, a copper-catalyzed annulation of carbene precursors with 2-iminyl- or 2-acyl-substituted phenols generates chiral dihydrobenzofurans containing tetrasubstituted carbon stereocenters with high diastereoselectivity and enantiomeric enrichment. rsc.org

A stereodivergent synthesis of enantioenriched 2,3-disubstituted dihydrobenzofurans has been developed using a one-pot rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition cascade. researchgate.net This methodology allows for the synthesis of all possible stereoisomers by selecting the appropriate combination of two chiral catalysts that independently control the formation of the two contiguous stereogenic centers. researchgate.net

Diversity-Oriented Synthesis of 2,3-Dihydrobenzofuran Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, which are valuable for exploring chemical space and identifying new biologically active compounds. acs.orgresearchgate.netfrontiersin.org The 2,3-dihydrobenzofuran scaffold, being a "privileged structure," is an excellent candidate for DOS. acs.orgnih.gov

Statistical Molecular Design in Library Synthesis

To create information-rich and balanced compound libraries for structure-activity relationship (QSAR) studies, statistical molecular design (SMD) is employed. acs.orgresearchgate.netbenthamscience.com SMD helps in the rational selection of a subset of building blocks from a larger pool of possibilities to ensure that the synthesized compounds systematically cover a wide range of physicochemical properties. acs.orgresearchgate.net

In the context of 2,3-dihydrobenzofuran libraries, SMD has been used to select commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines as building blocks. acs.orgresearchgate.net This approach resulted in a library of 54 lead-like compounds with molecular weights ranging from 299 to 421 and calculated octanol/water partition coefficients between 1.9 and 4.7. acs.orgresearchgate.net The use of SMD ensures that the resulting library is predisposed for robust QSAR analysis after biological screening. acs.orgresearchgate.net

Derivatization of 2,3-Dihydrobenzofuran Core for Structural Diversity

The derivatization of the 2,3-dihydrobenzofuran core is crucial for achieving structural diversity in library synthesis. acs.org Starting from readily available building blocks, various synthetic protocols can be employed to introduce diversity at different positions of the scaffold. acs.org

One reported strategy involves the synthesis of libraries based on 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran scaffolds. acs.org The synthetic sequence allows for the variation of substituents originating from the chosen building blocks, leading to a diverse set of final compounds. acs.org For example, after constructing the core scaffold, ester hydrolysis followed by amide coupling can introduce a wide range of amine-derived substituents. acs.org

The flexibility of the synthetic routes allows for the incorporation of various structural features and the modulation of physicochemical properties, which is essential for developing lead- and drug-like molecules. acs.org

Advanced Synthetic Methodologies and Mechanistic Studies

Recent advancements in synthetic methodologies have provided more efficient and versatile routes to 2,3-dihydrobenzofurans, often accompanied by detailed mechanistic studies to understand the reaction pathways.

Palladium-catalyzed reactions have been instrumental in this regard. A Pd-catalyzed protocol for the synthesis of 2,3-dihydrobenzofuran derivatives via intramolecular coupling of C(sp³)–H and C(sp²)-H bonds has been developed. nih.govrsc.org This method uses alkyl phenyl ethers as starting materials and proceeds in the presence of an oxidant and a base to afford the desired products in moderate to excellent yields. nih.govrsc.org Another innovative approach involves a 1,5-Pd/H shift in a palladium-catalyzed cascade reaction of alkyne-substituted compounds. nih.govrsc.org

The enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been achieved through a palladium-catalyzed Heck-Matsuda reaction, which can be coupled with a subsequent carbonylation and/or an organotin transmetalation (Stille coupling) step. acs.org This method, employing chiral N,N-ligands, provides access to enantioenriched dihydrobenzofurans with a quaternary stereocenter in good yields and high enantiomeric ratios. acs.org

Mechanistic studies, including DFT calculations, have been crucial in understanding and optimizing these complex transformations. aablocks.comacs.org For example, in the iron and copper dual catalysis system, DFT calculations helped to elucidate the basis for the high regioselectivity of the initial iodination step. aablocks.comacs.org These insights are invaluable for the rational design of new catalysts and reaction conditions for the synthesis of complex heterocyclic scaffolds.

| Catalyst System | Reaction Type | Key Features | Yield (%) | ee (%) | dr | Ref |

| Dirhodium Carboxylate | C-H Insertion | High enantioselectivity | - | up to 93 | - | nih.gov |

| Dirhodium Carboxylate | C-H Insertion | High diastereoselectivity | - | 84 | >91:9 | nih.gov |

| Iron(III)/Copper(I) | Iodination/Cyclization | One-pot, two-step | 65 | - | - | aablocks.comacs.org |

| Copper(I) | Intramolecular Addition | Enantioselective | - | - | - | rsc.org |

| Copper(I) | Annulation | Diastereo- & enantioselective | - | - | - | rsc.org |

| Rhodium/Organocatalyst | C-H Functionalization/Oxa-Michael | Stereodivergent | Good | High | - | researchgate.net |

| Palladium | C(sp³)-H/C(sp²)-H Coupling | Intramolecular | 33-99 | - | - | nih.govrsc.org |

| Palladium | Heck-Matsuda/Stille Coupling | Enantioselective, one-pot | up to 91 | up to 99:1 er | - | acs.org |

Cascade Annulation Approaches for Chiral 2,3-Dihydrobenzofurans

Cascade reactions, also known as domino or tandem reactions, offer an efficient pathway for the synthesis of complex molecules like chiral 2,3-dihydrobenzofurans from simple starting materials in a single operation. These processes minimize waste and improve atom economy by avoiding the isolation of intermediates. Annulation strategies, particularly [3+2] and [4+1] cycloadditions, are prominent among these approaches.

Recent advancements have focused on the enantioselective [3+2] annulation of phenols or quinones with alkenes. sioc-journal.cnfrontiersin.org For instance, a chiral phosphoric acid-catalyzed [3+2] annulation between quinone imines and 4-aminoisoxazoles has been developed to produce dihydrobenzofurans. frontiersin.org This reaction proceeds through a 1,4-addition followed by an aromatization step. frontiersin.org Similarly, a highly enantioselective and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides provides access to a variety of chiral 2,3-dihydrobenzofuran derivatives. d-nb.info The use of a Cinchona alkaloid as a chiral leaving group was crucial for achieving high stereoselectivity in this process. d-nb.info Another strategy involves a chiral thiourea (B124793) catalyst to promote a cascade Michael addition followed by an oxa-substitution between ortho-hydroxy chalcone (B49325) derivatives and in situ generated pyridinium (B92312) ylides, yielding trans-2,3-dihydrobenzofurans with good to excellent yields and high stereoselectivity (up to 84% ee and >20:1 dr). researchgate.net

Palladium-catalyzed cascade reactions have also been employed, such as the annulation of alkenyl ethers and alkynyl oxime ethers to prepare polycyclic dihydrobenzofurans. nih.gov These reactions demonstrate the versatility of cascade processes in building molecular complexity. researchgate.netnih.gov

Table 1: Examples of Cascade Annulation Approaches

| Catalyst/Reagent | Reactants | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Thiourea | ortho-Hydroxy chalcones, Pyridinium ylide | trans-2,3-Dihydrobenzofurans | Good to excellent | up to 84% ee, >20:1 dr | researchgate.net |

| Chiral Ammonium Salt | o-Quinone methides, Ammonium ylides | Chiral 2,3-Dihydrobenzofurans | High | High enantio- and diastereoselectivity | d-nb.info |

| Chiral Phosphoric Acid | Quinone imines, 4-Aminoisoxazoles | Dihydrobenzofurans | N/A | Enantioselective | frontiersin.org |

| Pd(OAc)₂/CuCl₂ | Alkenyl ethers, Alkynyl oxime ethers | Polycyclic Dihydrobenzofurans | 41-86% | N/A | nih.gov |

Oxyselenocyclization of 2-Allylphenols

Oxyselenocyclization provides a direct method for the synthesis of 2,3-dihydrobenzofuran derivatives from readily available 2-allylphenols. researchgate.netresearchgate.netuwi.edu This reaction involves the electrophilic addition of a selenium species to the alkene of the allyl group, followed by intramolecular trapping by the phenolic hydroxyl group. researchgate.net

A versatile and safe protocol utilizes an electrophilic selenium species generated in situ from the reaction of various diorganoyl diselenides with Oxone®. researchgate.netresearchgate.net This method avoids the use of more hazardous reagents like phenylselanyl chloride. researchgate.net The reaction proceeds efficiently to produce a range of 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.net For example, the reaction of 2-allylphenol with diphenyl diselenide in the presence of Oxone® yields the corresponding product in 85% after 6 hours. researchgate.net

A sustainable approach to this transformation employs visible light. citedrive.commdpi.comscilit.com The oxyselenocyclization of 2-allylphenols can be mediated by blue LED irradiation in the presence of chalcogenides, promoted by a simple I₂/SnCl₂ system. citedrive.commdpi.comscilit.com This method operates under mild conditions and tolerates a variety of functional groups, providing the desired 2,3-chalcogenil-dihydrobenzofurans in good to excellent yields. citedrive.commdpi.com

Table 2: Oxyselenocyclization of 2-Allylphenols

| Selenium Source | Promoter/Conditions | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diphenyl diselenide (PhSe)₂ | Oxone® | 2-Allylphenol | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 85% | researchgate.net |

| Diorganyl diselenides | Oxone® | 2-Allylphenols | 2-[(Organoselanyl)methyl]-2,3-dihydrobenzofurans | N/A | researchgate.net |

| Chalcogenides | I₂/SnCl₂, blue LED | 2-Allylphenols | 2,3-Chalcogenil-dihydrobenzofuran | Good to excellent | citedrive.commdpi.com |

Metal Carbene-Enabled C–C Bond Forming Transformations

Metal carbenes are highly reactive intermediates that facilitate a variety of C–C bond-forming transformations, including C–H insertion and annulation reactions, providing powerful routes to the 2,3-dihydrobenzofuran skeleton. rsc.orgnih.govresearchgate.net Rhodium and copper catalysts are commonly employed for this purpose. nih.govrsc.org

Rhodium-catalyzed reactions are particularly prevalent. For instance, rhodium-catalyzed intramolecular C–H insertion of α-imino carbenes, generated from N-sulfonyl-1,2,3-triazoles, produces a range of 2,3-disubstituted dihydrobenzofurans in good to excellent yields. researchgate.netrsc.orgnih.gov Another approach involves the rhodium-catalyzed [3+2] annulation of N-phenoxy amides with alkynes, which proceeds via C–H activation to afford dihydrobenzofuran analogues. rsc.orgnih.gov Similarly, rhodium catalysis enables the [3+2] annulation of diazo compounds with dihydrofurans or other cyclic alkenes. rsc.orgnih.gov

Copper-catalyzed reactions also provide efficient access to chiral dihydrobenzofurans. The intramolecular O–H bond insertion of α-diazo esters is a key strategy. rsc.org For example, copper catalysts combined with specific ligands can catalyze the annulation of carbene precursors with 2-iminyl- or 2-acyl-substituted phenols to generate chiral dihydrobenzofurans containing tetrasubstituted carbon stereocenters with high diastereoselectivity and enantiomeric enrichment. rsc.org

Table 3: Metal Carbene-Based Syntheses of 2,3-Dihydrobenzofurans

| Metal Catalyst | Carbene Precursor/Reactants | Transformation Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Rhodium(II) | N-sulfonyl-1,2,3-triazoles | Intramolecular C-H Insertion | Good to excellent | N/A | rsc.orgnih.gov |

| [Cp*RhCl₂]₂/NaOAc | N-phenoxy amides, Propargylic monofluoroalkynes | C-H Activation/[3+2] Annulation | 35-78% | N/A | rsc.orgnih.gov |

| Rh₂(TPA)₄ | Diazo compounds, Dihydrofurans/Cyclopentenes | [3+2] Annulation | 34-85% | N/A | rsc.orgnih.gov |

| Rhodium catalyst | Fluoroalkyl N-triftosylhydrazones | Intramolecular C(sp³)–H Insertion | 53-99% | >20:1 dr, 68:32–98:2 er | rsc.orgnih.gov |

| CuCl/Ligand L18 | Diazo compounds, 2-Iminyl/2-Acyl-phenols | Enantioselective Annulation | N/A | High diastereo- and enantioselectivity | rsc.org |

Enantioselective Synthesis for Specific Stereoisomers

The development of enantioselective methods is crucial for accessing specific stereoisomers of 2,3-dihydrobenzofurans, which often exhibit distinct biological activities. researchgate.netresearchgate.net A variety of catalytic asymmetric strategies have been established to control the formation of chiral centers at the C2 and C3 positions. sioc-journal.cn

One strategy involves sequential C-H functionalization reactions, combining a rhodium-catalyzed enantioselective intermolecular C-H insertion with a palladium-catalyzed C-H activation/C-O cyclization to deliver highly functionalized chiral 2,3-dihydrobenzofurans. nih.gov Another powerful method is the asymmetric [4+1] annulation using bifunctional phosphonium (B103445) salt catalysis, which allows for the reaction between o-quinone methides and α-bromoketones to produce spiro-fused 2,3-dihydrobenzofurans with excellent diastereo- and enantioselectivities (up to >20:1 dr and 97% ee). rsc.org

Group-Assisted Purification (GAP) chemistry has been utilized in the asymmetric synthesis of functionalized dihydrobenzofuran derivatives. researchgate.netrsc.org This method employs enantiopure chiral salicyl N-phosphonyl imines in a domino annulation with bromo malonates, affording products in high yields and diastereoselectivity. rsc.org The stereochemical outcome can sometimes be controlled by the solvent system; for example, in one aggregate-based system, using ethanol as a cosolvent favored the formation of (R)-isomers, while its absence favored the (S)-counterparts. researchgate.net Biocatalysis using engineered myoglobin (B1173299) has also emerged as a potent strategy for the asymmetric cyclopropanation of benzofurans, producing stereochemically complex 2,3-dihydrobenzofuran scaffolds with exceptional enantiopurity (>99.9% de and ee). rochester.edu

Table 4: Enantioselective Syntheses of 2,3-Dihydrobenzofuran Derivatives

| Catalytic System | Reaction Type | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Rhodium & Palladium Catalysts | Sequential C-H Functionalization | Aryl ethers, Diazo compounds | Enantioselective | nih.gov |

| Bifunctional Phosphonium Salt | [4+1] Cyclization | o-Quinone methides, α-Bromoketones | up to >20:1 dr, 97% ee | rsc.org |

| Cs₂CO₃ / Chiral GAP Reagent | Domino Annulation | Salicyl N-phosphonyl imines, Bromo malonates | High diastereoselectivity (e.g., 77:23 S/R) | researchgate.netrsc.org |

| Engineered Myoglobin | Biocatalytic Cyclopropanation | Benzofurans, Diazo compounds | >99.9% de and ee | rochester.edu |

| Cu-catalyzed | Intramolecular O-H Insertion | α-Diazo esters | up to 95% ee | rsc.org |

Pharmacological and Biological Activities of 2,3 Dihydrobenzofuran 6 Ol and Its Analogs

Broad Spectrum of Biological Activities of 2,3-Dihydrobenzofuran (B1216630) Core

The 2,3-dihydrobenzofuran nucleus is an integral component of many bioactive natural products, which has drawn considerable attention in the fields of organic and pharmaceutical chemistry. rsc.org Compounds incorporating this structure are frequently isolated from plant and fungal sources and are classified into various chemical classes, including alkaloids, neolignans, and isoflavonoids. researchgate.net

The inherent structural features of the 2,3-dihydrobenzofuran core contribute to a diverse range of biological activities. These include, but are not limited to, antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiprotozoal effects. researchgate.net The versatility of this scaffold has made it a privileged structure in drug discovery, with derivatives showing potential as anti-HIV, antimalarial, and hepatoprotective agents. rsc.orgresearchgate.net

Antioxidant Properties

Derivatives of 2,3-dihydrobenzofuran-5-ol (B1279129) have demonstrated notable efficacy as free radical scavengers. clockss.org The antioxidant capacity of these compounds is crucial in mitigating oxidative stress, a condition linked to various chronic diseases. clockss.org

Research into the structure-activity relationship of these compounds has revealed that certain structural features enhance their antioxidant potential. For instance, the planarity of the molecule and the presence of electron-donating substituents on the aromatic ring can increase radical scavenging activity. clockss.org A study on a series of 2,2-dimethyl-2,3-dihydrobenzofuran-5-ols showed that these compounds exhibited higher radical scavenging activity than their 6-chromanol counterparts. clockss.org Notably, 6-amino-2,2-dimethyl-2,3-dihydrobenzofuran-5-ol was identified as having the highest activity among the tested compounds, underscoring the positive influence of the amino group. clockss.org

Furthermore, some benzofuran (B130515) derivatives have shown excellent antioxidant activity in various assays, with some compounds exhibiting effects superior to the standard antioxidant, ascorbic acid. researchgate.netrsc.org The presence of hydroxyl, halogen, and carboxyl groups can also enhance the biological effects of these derivatives. nih.govresearchgate.net

Anti-inflammatory Effects

The 2,3-dihydrobenzofuran scaffold is a key feature in compounds exhibiting significant anti-inflammatory properties. nih.govresearchgate.net Chronic inflammation is a contributing factor to the development of several diseases, including cancer, making the pursuit of novel anti-inflammatory agents a critical area of research. researchgate.netnih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to suppress inflammation. nih.govresearchgate.net Studies have shown that certain derivatives can inhibit the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.govresearchgate.net This inhibition leads to a decrease in the production of pro-inflammatory molecules like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net The IC50 values for these inhibitory effects have been reported in the low micromolar range, indicating potent activity. nih.govresearchgate.net

The anti-inflammatory mechanism of some 2,3-dihydrobenzofuran derivatives involves the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in the inflammatory process. nih.gov By targeting this enzyme, these compounds can effectively reduce the synthesis of prostaglandin E2, a key mediator of inflammation and pain. nih.gov

Structure-activity relationship studies suggest that the presence of fluorine, bromine, and hydroxyl or carboxyl groups on the benzofuran ring can enhance the anti-inflammatory effects. nih.govresearchgate.net The anti-inflammatory potential of these compounds has been demonstrated in both macrophage models and in vivo models of inflammation. nih.govresearchgate.net

Anticancer and Antitumor Activities

The 2,3-dihydrobenzofuran core is a prominent feature in a variety of compounds that have demonstrated significant anticancer and antitumor properties. rsc.orgacs.orgresearchgate.net These compounds exert their effects through multiple mechanisms, including the inhibition of cancer cell growth, induction of apoptosis, and interference with mitosis. nih.govresearchgate.netacs.orgresearchgate.net

A number of novel benzofuran and 2,3-dihydrobenzofuran derivatives have shown potent cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov For instance, derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide have been found to inhibit the growth of cell lines such as ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate) at low micromolar concentrations. nih.gov

One particular derivative, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, has been identified as a lead scaffold with notable anticancer activity. nih.govnih.gov Furthermore, a dihydrobenzofuran lignan (B3055560), methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate, demonstrated significant activity with an average GI50 value of 0.3 μM across a panel of 60 human tumor cell lines. acs.orgresearchgate.net This compound was particularly effective against leukemia and breast cancer cell lines, with GI50 values below 10 nM for the latter. acs.orgresearchgate.net

Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to inhibit the proliferation of the HCT116 human colorectal adenocarcinoma cell line. nih.govresearchgate.net Two compounds bearing difluorine, bromine, and either an ester or carboxylic acid group were able to inhibit cell proliferation by approximately 70%. nih.govresearchgate.net The cytotoxic effect of a 2,3-dihydrobenzofuran isolated from an ethyl acetate (B1210297) callus extract was significant against the HeLa cervical cancer cell line, with an IC50 of 23.86 ± 2.5 µg/mL. researchgate.net

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran Analogs Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Potent cytotoxic activities at low micromolar concentrations. | nih.gov |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | Multiple human cancer cell lines | Outstanding anticancer activity. | nih.govnih.gov |

| Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate | 60 human tumor cell lines (notably Leukemia and Breast) | Average GI50 value of 0.3 μM; GI50 <10 nM for three breast cancer cell lines. | acs.orgresearchgate.net |

| Fluorinated dihydrobenzofuran derivatives | HCT116 | Inhibition of proliferation by approximately 70%. | nih.govresearchgate.net |

| 2,3-Dihydrobenzofuran (from callus extract) | HeLa | IC50 of 23.86 ± 2.5 µg/mL. | researchgate.net |

The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. uni-duesseldorf.de Certain 2,3-dihydrobenzofuran derivatives have been shown to modulate critical apoptosis pathways.

One significant mechanism is the inhibition of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net By reducing the expression of Bcl-2, these compounds can shift the cellular balance towards apoptosis. nih.govresearchgate.net This effect has been observed with fluorinated benzofuran and dihydrobenzofuran derivatives in HCT116 cancer cells. nih.govresearchgate.net

Another important event in apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net During apoptosis, caspases cleave PARP-1, which is a key enzyme in DNA repair. nih.gov The cleavage of PARP-1 is considered a hallmark of apoptosis. researchgate.net Fluorinated dihydrobenzofuran derivatives have been shown to induce a concentration-dependent cleavage of PARP-1. nih.govresearchgate.net

Furthermore, these compounds can lead to DNA fragmentation, another characteristic feature of apoptosis. nih.govresearchgate.net Studies have demonstrated that treatment with certain dihydrobenzofuran derivatives can result in approximately 80% DNA fragmentation in cancer cells. nih.govresearchgate.net The activation of PARP-1 itself is linked to the cellular response to DNA damage and can influence the activity of DNA fragmentation factor 40 (DFF40), the nuclease responsible for internucleosomal DNA fragmentation during apoptosis. nih.gov

Interfering with the process of mitosis is another effective strategy for cancer treatment. Several 2,3-dihydrobenzofuran derivatives have been identified as antimitotic agents that function by inhibiting the polymerization of tubulin. acs.orgresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the mitotic spindle.

A specific dihydrobenzofuran lignan, compound 2b, has been shown to inhibit mitosis in cell culture at micromolar concentrations. acs.orgresearchgate.net This compound exerts its effect by interacting with the colchicine (B1669291) binding site on tubulin, although the interaction is relatively weak. acs.orgresearchgate.net In vitro studies have confirmed that this compound inhibits tubulin polymerization by 50% at a concentration of 13 ± 1 μM. acs.orgresearchgate.netcapes.gov.br

The stereochemistry of these molecules plays a crucial role in their activity. The (2R,3R)-enantiomer of compound 2b was found to be twice as active as the racemic mixture in inhibiting tubulin polymerization, while the (2S,3S)-enantiomer had minimal activity. acs.orgresearchgate.net This highlights the specific structural requirements for effective interaction with tubulin. These dihydrobenzofuran lignans (B1203133) represent a novel class of antimitotic agents with the potential for development as antitumor drugs. acs.orgresearchgate.net

Modulation of Apoptosis Pathways (e.g., Bcl-2 inhibition, PARP-1 cleavage, DNA fragmentation)

Antimicrobial Effects (Antibacterial, Antifungal, Antiviral)

Derivatives of 2,3-dihydrobenzofuran have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antiviral activities. acs.orgresearchgate.net

Antibacterial Activity: Certain 2,3-dihydrobenzofuran analogs have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have displayed excellent antibacterial activity against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and B. subtilis. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of a hydroxyl group at the C-6 position of the benzofuran ring is crucial for antibacterial activity. nih.gov Blocking this hydroxyl group results in a loss of antibacterial action. nih.gov Additionally, the functional groups at the C-3 position play a significant role in the antibacterial selectivity of these compounds. rsc.org For example, some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria. researchgate.net

Antifungal Activity: The 2,3-dihydrobenzofuran nucleus is also found in compounds with antifungal properties. researchgate.net For example, 2,3-dihydrobenzofuran itself has been identified as having antifungal properties. acs.org Certain derivatives have shown activity against various fungal strains, including Candida albicans and C. parapsilosis. rsc.orgresearchgate.net The natural product (+)-conocarpan, which contains a 2,3-dihydrobenzofuran core, is known for its antifungal activities. researchgate.net

Antiviral Activity: The 2,3-dihydrobenzofuran scaffold is a structural motif in compounds with antiviral potential. acs.org Research has explored the synthesis of derivatives with anti-HIV activity. researchgate.netresearchgate.net For instance, some ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol were evaluated for their anti-HIV-1 potency. researchgate.net While these specific compounds showed high cytotoxicity and low anti-HIV-1 activity, the broader class of 2,3-dihydrobenzofuran derivatives continues to be investigated for antiviral applications. researchgate.net

Table 1: Antimicrobial Activity of 2,3-Dihydrobenzofuran Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Activity | Target Organisms | Key Findings |

|---|---|---|---|

| 2,3-Dihydrobenzofuran Derivatives | Antibacterial | E. coli, S. aureus, MRSA, B. subtilis | A hydroxyl group at the C-6 position is essential for activity. nih.gov |

| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Antibacterial | Gram-positive bacteria | Effective against Gram-positive bacteria. researchgate.net |

| 2,3-Dihydrobenzofuran | Antifungal | General | Identified as having antifungal properties. acs.org |

| 2,3-Dihydrobenzofuran Derivatives | Antifungal | Candida albicans, C. parapsilosis | Active against various fungal strains. rsc.orgresearchgate.net |

| (+)-Conocarpan | Antifungal | General | A natural product with antifungal activities. researchgate.net |

| Ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol | Antiviral | HIV-1 | Showed high cytotoxicity and low anti-HIV-1 activity. researchgate.net |

Neuroprotective Activities and Neurological Disease Targets

Analogs of 2,3-dihydrobenzofuran have emerged as promising candidates for the treatment of neurological diseases due to their neuroprotective effects. nih.gov Research has shown that these compounds can mitigate oxidative stress and inflammation in the brain, which are key factors in the progression of neurodegenerative disorders like Alzheimer's disease. nih.gov

One study investigated the neuroprotective effects of 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) in a mouse model of Alzheimer's disease. nih.gov The results indicated that TFSeB improved memory performance and reduced markers of oxidative stress in the brain. nih.gov Furthermore, it modulated apoptosis-related proteins, increased the expression of brain-derived neurotrophic factor (BDNF), and decreased key inflammatory markers. nih.gov

Another area of investigation involves the development of 2,6-disubstituted benzofuran-3-one derivatives as neuroprotective and antioxidative agents for cerebral ischemia. nih.gov Certain compounds in this series displayed more potent neuroprotective effects than existing clinical drugs and exhibited good antioxidative activity without causing cytotoxicity in neuronal cells. nih.gov

Cardiovascular Disease Targets

The 2,3-dihydrobenzofuran structure is present in compounds that have been investigated for their potential in treating cardiovascular diseases. One notable example is a dihydrobenzofuran derivative, 4-((2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxyphenol, which was extracted from Selaginella moellendorffii. This compound demonstrated better inhibitory activity against collagen-induced platelet aggregation than the drug tirofiban, highlighting its potential as an antiplatelet agent. actascientific.com

Antimalarial Activity

The 2,3-dihydrobenzofuran skeleton is found in a number of natural products that display antimalarial activity. researchgate.netresearchgate.net For example, (+)-Decursivine, an alkaloid containing this core structure, has been isolated from Rhaphidophora decursiva and is noted for its antimalarial properties. researchgate.net The broad biological activities of compounds containing the 2,3-dihydrobenzofuran core, including their effectiveness against malaria, have spurred interest in their synthesis and further investigation. researchgate.netresearchgate.net

Research into synthetic derivatives has also shown promise. A study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which are structurally related to the 2,3-dihydrobenzofuran core, revealed antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov Specifically, a 5-nitrothiophene derivative showed high activity against the 3D7 strain. nih.gov

Anti-HIV Activity

The 2,3-dihydrobenzofuran scaffold is a key structural feature in various natural products and synthetic compounds that exhibit anti-HIV activity. researchgate.netresearchgate.net Natural products containing this core structure have been a focus of synthetic studies due to their potential as therapeutic agents. researchgate.net For instance, (+)-lithospermic acid, which contains a dihydrobenzofuran moiety, is known to be used against the human immunodeficiency virus (HIV). researchgate.net

Synthetic efforts have also been directed towards creating novel 2,3-dihydrobenzofuran analogs with anti-HIV properties. Stereoselective syntheses of substituted pterocarpans, which are structurally related to 2,3-dihydrobenzofurans, have been developed with the aim of producing compounds with anti-HIV activity. thegoodscentscompany.com While some derivatives have been synthesized and tested, further research is needed to optimize their efficacy and reduce cytotoxicity. researchgate.net

Antinociceptive Properties

Compounds containing the 2,3-dihydrobenzofuran skeleton have been shown to possess antinociceptive (pain-relieving) properties. researchgate.net The diverse biological activities of natural products featuring this structural motif have drawn the attention of synthetic chemists. researchgate.net Research has been conducted on the antinociceptive effects of compounds isolated from plants such as Ageratina pichinchensis. nih.gov

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT3 receptor)

Derivatives of 2,3-dihydrobenzofuran have been extensively studied as antagonists of serotonin receptors, particularly the 5-HT3 receptor. nih.gov 5-HT3 receptor antagonists are a class of drugs primarily used as antiemetics to manage nausea and vomiting, especially that induced by chemotherapy. wikipedia.orgamegroups.org They work by blocking serotonin from binding to 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. amegroups.orgnih.gov

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for their 5-HT3 receptor antagonistic activities. nih.gov Structure-activity relationship studies revealed that the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring increased the pharmacological activity. nih.gov One of the synthesized compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, demonstrated very high affinity for 5-HT3 receptors and potent antagonistic activity in vivo. nih.gov

Dopaminergic Stimulant Activity

Certain analogs of 2,3-dihydrobenzofuran have been investigated for their effects on the dopaminergic system. Research has led to the development of compounds that act as dopamine-norepinephrine uptake inhibitors (DNRIs) based on a trisubstituted pyran molecular template. nih.gov For instance, the introduction of a 2,3-dihydrobenzofuran moiety into a specific chemical scaffold resulted in a potent inhibitor of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters, with Ki values of 11.2, 6.1, and 3.0 nM, respectively. researchgate.net This highlights the potential of the 2,3-dihydrobenzofuran core in designing molecules that modulate dopaminergic activity. Additionally, some 2-aminothiazole (B372263) derivatives of 3-aminobenzopyrans, which are structurally related to dihydrobenzofurans, have been synthesized and evaluated for their dopaminergic activities. researchgate.net

Mechanism of Action Studies

The biological effects of 2,3-dihydrobenzofuran-6-ol and its analogs are mediated through various mechanisms at the molecular level. These include interactions with specific biological targets, inhibition of key enzymes, and prevention of oxidative damage.

The hydroxyl group at various positions on the 2,3-dihydrobenzofuran ring plays a crucial role in the interaction with biological targets. The positioning of the hydroxyl group (e.g., at the 4- versus the 7-position) significantly affects the molecule's hydrogen-bonding capacity and, consequently, its binding to receptors. This is a key factor in determining the pharmacological profile of these compounds. For example, the hydroxyl group is critical for the antioxidant activity observed in many derivatives, acting as a hydrogen donor to neutralize free radicals.

Derivatives of 2,3-dihydrobenzofuran have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govnih.gov The interaction between these ligands and the CB2 receptor is complex and involves a combination of forces. Computational modeling and experimental studies have shown that hydrogen bonds, π-π stacking, and van der Waals interactions with residues in helices 3–7 of the receptor are crucial for binding. nih.gov Specifically, an aromatic pocket within helices 3, 5–7, surrounded by residues such as Y5.39, F5.46, W5.43, and W6.48, has been identified. nih.gov Hydrogen-bond interactions with S3.31, T3.35, Y5.39, and N7.45 are also significant. nih.gov The S enantiomer of one of the most selective compounds, MDA104, was found to be the active enantiomer. nih.gov

2,3-Dihydrobenzofuran derivatives have been shown to inhibit several key enzymes involved in inflammation and other pathological processes.

Cyclooxygenase-2 (COX-2): Some derivatives exhibit selective inhibition of COX-2, an enzyme involved in the inflammatory response. researchgate.net For example, a furan-2-ylmethylene derivative of 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate showed an IC₅₀ of 1.2 µM for COX-2, with the activity attributed to hydrogen bonding between the 2,6-dimethoxy groups and the enzyme's active site. vulcanchem.com

Nitric Oxide Synthase 2 (NOS2): Fluorinated benzofuran and dihydrobenzofuran derivatives have been found to inhibit the production of nitric oxide (NO), which is synthesized by NOS2 and is a key inflammatory mediator. researchgate.net

NF-κB transcriptional activity: Several 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent inhibition of NF-κB transcriptional activity, which is a critical pathway in the inflammatory response. rsc.orgresearchgate.net

α-Glucosidase: Spiro compounds derived from 2,3-dihydrobenzofuran have been investigated as potential inhibitors of glycosidases, including α-glucosidase. google.com

Glutathione (B108866) Peroxidase-like Activity: While some dihydrobenzofuran analogs show antioxidant activity, their glutathione peroxidase-like activity can vary. nih.gov The organotellurium analog of 2,3-dihydrobenzo[b]furan-5-ol was found to significantly accelerate the reduction of hydroperoxides in the presence of glutathione, demonstrating potent glutathione peroxidase-like activity. nih.gov

A significant biological activity of 2,3-dihydrobenzofuran derivatives is their ability to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. sigmaaldrich.com A water-soluble derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was shown to inhibit lipid peroxidation in both rat liver mitochondria and microsomes with IC50 values of approximately 12 µM and 25-30 µM, respectively. nih.gov Amide analogs of Trolox, a related chroman compound, also exhibit better antioxidant activity on lipid peroxidation than Trolox itself. uoa.gr The antioxidant capacity of these compounds is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to break the free radical chain reaction of lipid peroxidation.

Enzymatic Inhibition (e.g., Cyclooxygenase-2, Nitric Oxide Synthase 2, NF-κB transcriptional activity, α-glucosidase, glutathione peroxidase-like activity)

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 2,3-dihydrobenzofuran derivatives. These studies have provided valuable insights into how different substituents and structural modifications influence their pharmacological properties.

For instance, in the development of CB2 receptor agonists, the enantiomeric configuration was found to be critical, with the S-enantiomer of a lead compound being the active form. nih.gov In the case of PARP-1 inhibitors, the introduction of substituted benzylidene groups at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core significantly improved potency. acs.org Specifically, a 3',4'-dihydroxybenzylidene derivative showed a 30-fold increase in potency. acs.org

SAR studies on hallucinogenic phenethylamine (B48288) analogs revealed that constraining the methoxy (B1213986) groups within a dihydrofuran ring system can model the active conformation for 5-HT2 receptor binding. nih.govacs.org The addition of a bromine atom to the aromatic ring significantly enhanced binding energy. nih.gov

In the context of anti-inflammatory and anticancer activity, SAR studies of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives indicated that electron-donating (+M effect) and hydrophobic groups on the N-phenyl ring potentiated anticancer and NF-κB inhibitory activity, respectively. researchgate.net

The table below summarizes some key SAR findings for 2,3-dihydrobenzofuran derivatives.

| Core Scaffold | Modification | Effect on Activity | Target |

| N-alkyl-isatin acylhydrazone | Introduction of 2,3-dihydrobenzofuran moiety | Improved drug-like properties | CB2 Receptor |

| 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 3',4'-dihydroxybenzylidene at 2-position | 30-fold increase in potency | PARP-1 |

| (2,5-Dimethoxyphenyl)alkylamine | Rigidification of methoxy groups with dihydrofuran ring | Maintained or surpassed activity | 5-HT2 Receptors |

| 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamide | Hydrophobic groups on N-phenyl ring | Potentiated NF-κB inhibitory activity | NF-κB |

Impact of Substituent Variation on Biological Activity

The introduction of different substituents onto the 2,3-dihydrobenzofuran ring system allows for the fine-tuning of pharmacological activity. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

Research into poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors has shown that the 2-position of the 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffold is a promising site for substitutions. acs.org While the unsubstituted lead compound showed moderate activity, the introduction of a 2-methyl group offered an opportunity to explore stereochemical effects. acs.org Further modifications at the 2-position with substituted benzylidene groups led to the most potent compounds in the series, with a 3′,4′-dihydroxybenzylidene derivative showing a 30-fold improvement in potency. acs.org Conversely, substitutions at the 5-position with methyl, nitro, or amino groups resulted in inactive compounds, suggesting steric restrictions at this site. acs.org

In the context of anti-inflammatory agents, a series of 2,3-dihydrobenzofuran-2-ones were synthesized and evaluated. nih.gov The results indicated that compounds bearing an alkyl or aryl group at the 6-position, combined with a substituent like chlorine at the 5-position, are particularly powerful anti-inflammatory agents and inhibitors of prostaglandin synthesis. nih.gov For antibacterial applications, SAR studies on certain benzofuran derivatives revealed that the hydroxyl group at the C-6 position is crucial for activity. rsc.org

The table below summarizes key findings on how substituent variations affect the biological activity of 2,3-dihydrobenzofuran analogs.

| Analog Scaffold | Position of Variation | Substituent | Impact on Biological Activity | Reference |

| 2,3-Dihydrobenzofuran-7-carboxamide | 2 | Substituted benzylidenes | Significant increase in PARP-1 inhibition; 3',4'-dihydroxybenzylidene improved potency 30-fold. | acs.org |

| 2,3-Dihydrobenzofuran-7-carboxamide | 5 | Methyl, Nitro, Amino | Loss of PARP-1 inhibitory activity. | acs.org |

| 2,3-Dihydrobenzofuran-2-one | 5 and 6 | Chlorine (at 5) and Alkyl/Aryl (at 6) | Potent anti-inflammatory activity and inhibition of prostaglandin synthesis. | nih.gov |

| Benzofuran derivatives | 6 | Hydroxyl | Essential for antibacterial activity. | rsc.org |

| 2,2-dimethyl-2.3-dihydro-7-benzofuranol | - | Bromine introduced to a methyl or acetyl group | Increased cytotoxicity in both normal and cancer cells. | researchgate.net |

Influence of Stereochemistry on Pharmacological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of pharmacological efficacy. For analogs of this compound, the specific orientation of substituents at chiral centers can dictate the interaction with biological targets, leading to significant differences in activity between stereoisomers.

In a study of dihydrobenzofuran lignans as potential antitumor agents, the stereochemistry at the 2- and 3-positions was found to be crucial for inhibiting tubulin polymerization. nih.gov The (2R, 3R)-enantiomer of one analog was twice as active as the racemic mixture, whereas the corresponding (2S, 3S)-enantiomer displayed only minimal activity. nih.gov This highlights that the biological effect is highly dependent on a specific stereochemical configuration.

Similarly, research on a series of 2,3-dihydro-1-benzofuran derivatives as selective cannabinoid receptor 2 (CB2) agonists involved the separation of enantiomers for the most selective compound. nih.gov The study revealed that the (S)-enantiomer was the active form, responsible for the observed agonistic activity. nih.gov

Further investigation into PARP-1 inhibitors based on a 2-methyl-2,3-dihydrobenzofuran-7-carboxamide scaffold also underscored the role of stereochemistry. After resolving the racemic mixture, the (R)-(-) and (S)-(+) isomers exhibited comparable, though slightly different, inhibitory activities. acs.org However, when a 5-fluoro substituent was added, the (-)-enantiomer of the resulting compound was more potent than the (+)-enantiomer. acs.org

The table below details instances where stereochemistry has been shown to influence the pharmacological effects of 2,3-dihydrobenzofuran analogs.

| Compound/Analog Class | Stereoisomers Compared | Observed Difference in Efficacy | Reference |

| Dihydrobenzofuran lignan (inhibitor of tubulin polymerization) | (2R, 3R)-enantiomer vs. (2S, 3S)-enantiomer | The (2R, 3R) isomer was twice as active as the racemate; the (2S, 3S) isomer had minimal activity. | nih.gov |

| 3,3-disubstituted-2,3-dihydro-1-benzofuran (CB2 agonist) | (S)-enantiomer vs. (R)-enantiomer | The (S)-enantiomer was identified as the active enantiomer. | nih.gov |

| rac-5-fluoro-2-methyl-DHBF-7-carboxamide (PARP-1 inhibitor) | (+)-enantiomer vs. (-)-enantiomer | The (-)-enantiomer (IC₅₀ = 1.53 μM) was more potent than the (+)-enantiomer (IC₅₀ = 3.62 μM). | acs.org |

| rac-2-methyl-DHBF-7-carboxamide (PARP-1 inhibitor) | (R)-(-) isomer vs. (S)-(+) isomer | Both isomers showed comparable activity (IC₅₀ values of 6.34 μM and 8.44 μM, respectively). | acs.org |

Correlation of Functional Groups with Enhanced Biological Effects

Halogens (Fluorine and Bromine): The introduction of halogen atoms has proven to be a successful strategy for enhancing the activity of dihydrobenzofuran derivatives. The addition of a fluorine atom at the 5-position of a 2,3-dihydrobenzofuran-7-carboxamide scaffold resulted in a compound that was approximately five times more potent as a PARP-1 inhibitor than its non-fluorinated parent compound. acs.org In another study, fluorinated benzofuran and dihydrobenzofuran derivatives were identified as efficient anti-inflammatory agents with promising anticancer effects. researchgate.net

Bromination has also been shown to augment biological activity. The presence of bromine on a methyl or acetyl group attached to the benzofuran system increased cytotoxicity against cancer cell lines. researchgate.netresearchgate.net In the development of hallucinogen analogs, the addition of a bromine atom to the dihydrobenzofuran structure contributed significantly to the binding energy at serotonin receptors, an effect greater than what would be expected from hydrophobicity alone. nih.gov

Oxygen-Containing Groups (Hydroxyl and Carboxyl): Hydroxyl and carboxyl groups are frequently associated with improved biological outcomes due to their ability to act as hydrogen bond donors and acceptors. In the pursuit of PARP-1 inhibitors, analogs with hydroxyl groups on a benzylidene substituent at the 2-position showed improved potency. acs.org Specifically, a 4'-hydroxyl group was found to be beneficial, and a 3',4'-dihydroxy substitution yielded one of the most potent compounds in the series. acs.org Structure-activity relationship analyses have suggested that the biological effects of benzofuran derivatives are generally enhanced by the presence of hydroxyl and/or carboxyl groups. researchgate.net The introduction of a carboxyl group can also be a key modification in developing new therapeutic agents.

The following table correlates specific functional groups with observed enhancements in biological activity.

| Functional Group | Analog/Derivative | Enhanced Biological Effect | Reference |

| Fluorine | 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide | ~5-fold increase in PARP-1 inhibition potency compared to the non-fluorinated analog. | acs.org |

| Fluorine | Fluorinated dihydrobenzofuran derivatives | Efficient anti-inflammatory and potential anticancer effects. | researchgate.net |

| Bromine | Brominated 2,2-dimethyl-2.3-dihydro-7-benzofuranol derivatives | Increased cytotoxicity. | researchgate.netresearchgate.net |

| Bromine | 7-Brominated dihydrobenzofuran analog of an amphetamine | Significantly increased binding energy at 5-HT2 receptors. | nih.gov |

| Hydroxyl | 2-(4'-hydroxybenzylidene)-DHBF-3-one-7-carboxamide | Improved PARP-1 inhibition. | acs.org |

| Hydroxyl | 2-(3',4'-dihydroxybenzylidene)-DHBF-3-one-7-carboxamide | 30-fold improvement in PARP-1 inhibition potency. | acs.org |

| Hydroxyl/Carboxyl | General benzofuran derivatives | Enhanced biological effects, including anti-inflammatory and anticancer activity. | researchgate.net |

Computational and Theoretical Studies of 2,3 Dihydrobenzofuran 6 Ol

Ligand-Steered Modeling for Binding Mode Prediction

Ligand-steered modeling is a computational technique used to predict how a molecule (a ligand) binds to its target, typically a protein receptor. This method is particularly valuable when there is limited or no high-resolution structural data, such as an X-ray crystal structure, for the protein-ligand complex. nih.gov The approach uses information from known active ligands to guide the docking process and build a putative model of the binding site.